(2E)-1-(4-methylphenyl)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-en-1-one
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Overview
Description
(2E)-1-(4-methylphenyl)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities. This compound features a 4-methylphenyl group and a 1-methyl-1H-pyrazol-4-yl group connected by a propenone bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-(4-methylphenyl)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between 4-methylacetophenone and 1-methyl-1H-pyrazole-4-carbaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale Claisen-Schmidt condensation reactions, optimized for yield and purity. The process would include steps for purification, such as recrystallization or chromatography, to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the phenyl ring or the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction of the carbonyl group in the propenone bridge can yield the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products
Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2E)-1-(4-methylphenyl)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-en-1-one is studied for its potential as a building block in organic synthesis
Biology
Biologically, chalcones and their derivatives are known for their antimicrobial, anti-inflammatory, and anticancer properties. This compound may be investigated for similar biological activities, contributing to the development of new pharmaceuticals.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Chalcones have been studied for their ability to inhibit enzymes and modulate biological pathways, making them candidates for drug development.
Industry
Industrially, the compound might be used in the synthesis of dyes, agrochemicals, and other specialty chemicals. Its reactivity and functional groups make it a versatile intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of (2E)-1-(4-methylphenyl)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-en-1-one would depend on its specific biological target. Generally, chalcones exert their effects by interacting with enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites of enzymes, inhibiting their function or altering their activity.
Comparison with Similar Compounds
Similar Compounds
- (2E)-1-(4-hydroxyphenyl)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-en-1-one
- (2E)-1-(4-chlorophenyl)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-en-1-one
- (2E)-1-(4-methylphenyl)-3-(1-phenyl-1H-pyrazol-4-yl)prop-2-en-1-one
Uniqueness
The uniqueness of (2E)-1-(4-methylphenyl)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-en-1-one lies in its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the 4-methylphenyl group and the 1-methyl-1H-pyrazol-4-yl group provides distinct electronic and steric properties, differentiating it from other chalcones.
Properties
IUPAC Name |
(E)-1-(4-methylphenyl)-3-(1-methylpyrazol-4-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-11-3-6-13(7-4-11)14(17)8-5-12-9-15-16(2)10-12/h3-10H,1-2H3/b8-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWGUUDGKKDWVGO-VMPITWQZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C=CC2=CN(N=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)/C=C/C2=CN(N=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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